molecular formula C13H18N2O B15281695 (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol

(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol

Cat. No.: B15281695
M. Wt: 218.29 g/mol
InChI Key: HKMRNNWSMATDKP-CHWSQXEVSA-N
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Description

(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with an amino group and a dihydroindenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2,3-dihydro-1H-indene.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.

    Substitution Reactions: The amino group and the dihydroindenyl group are introduced through substitution reactions, often involving reagents like amines and indene derivatives.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3R,4R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and dihydroindenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol can be used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In industry, this compound might be used in the synthesis of pharmaceuticals or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-2-indanol: A related compound with similar structural features.

    (1R,2S)-1-Aminoindan-2-ol: Another compound with a similar indane moiety.

Uniqueness

(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both the pyrrolidine and dihydroindenyl groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(3R,4R)-4-(2,3-dihydro-1H-inden-2-ylamino)pyrrolidin-3-ol

InChI

InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-16H,5-8H2/t12-,13-/m1/s1

InChI Key

HKMRNNWSMATDKP-CHWSQXEVSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)NC2CC3=CC=CC=C3C2

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3CNCC3O

Origin of Product

United States

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